An In-depth Technical Guide to (2-Ethyl-4-methoxyphenyl)boronic acid (CAS: 342899-07-4)
An In-depth Technical Guide to (2-Ethyl-4-methoxyphenyl)boronic acid (CAS: 342899-07-4)
This guide provides a comprehensive technical overview of (2-Ethyl-4-methoxyphenyl)boronic acid, a key building block for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical properties, synthesis, applications, and the critical considerations for its effective use in the laboratory.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Boronic acids have emerged as indispensable tools in modern organic chemistry, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] Among the vast array of commercially available boronic acids, (2-Ethyl-4-methoxyphenyl)boronic acid offers a unique combination of steric and electronic properties that make it a valuable reagent for fine-tuning molecular architectures.
The presence of an ethyl group at the ortho position introduces steric bulk, which can influence the conformation of the resulting biaryl products, a critical factor in modulating protein-ligand interactions. The methoxy group at the para position, being an electron-donating group, can alter the electronic nature of the aromatic ring, impacting reaction kinetics and the properties of the final compound. This strategic substitution pattern makes (2-Ethyl-4-methoxyphenyl)boronic acid a sought-after intermediate in the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application and for ensuring safety in the laboratory.
Table 1: Physicochemical Properties of (2-Ethyl-4-methoxyphenyl)boronic acid
| Property | Value | Source |
| CAS Number | 342899-07-4 | [2] |
| Molecular Formula | C9H13BO3 | [2] |
| Molecular Weight | 180.01 g/mol | [2] |
| Appearance | White solid | [5] |
| Boiling Point (Predicted) | 339.5 ± 52.0 °C at 760 Torr | [5] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [5] |
| Storage | Store in a refrigerator (2 to 8 °C) under an inert atmosphere. | [5] |
Spectroscopic Characterization
The identity and purity of (2-Ethyl-4-methoxyphenyl)boronic acid are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹¹B NMR are powerful tools for elucidating the structure of boronic acids.[6]
-
In ¹H NMR, characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the methoxy group (a singlet) would be expected. The protons of the B(OH)₂ group often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule, with the carbon attached to the boron atom appearing at a characteristic downfield shift.[7]
-
¹¹B NMR provides direct information about the boron center. For a trigonal planar boronic acid, a single, broad resonance is typically observed.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, boronic acids can sometimes form adducts or dehydrate to form boroxines (cyclic trimers), which should be considered when interpreting the mass spectrum.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups (a broad band typically around 3300 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Synthesis of (2-Ethyl-4-methoxyphenyl)boronic acid: A Representative Protocol
While numerous methods exist for the synthesis of arylboronic acids, a common and reliable approach involves the reaction of an organometallic reagent with a trialkyl borate.[3] The following is a representative, field-proven protocol for the synthesis of (2-Ethyl-4-methoxyphenyl)boronic acid, based on established methodologies for analogous compounds.
Detailed Experimental Protocol
Materials:
-
1-Bromo-2-ethyl-4-methoxybenzene
-
Magnesium turnings (for Grignard pathway) or n-Butyllithium (for lithiation pathway)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (for Grignard) or a dropping funnel (for lithiation), and a nitrogen or argon inlet is assembled.
-
Formation of the Organometallic Reagent:
-
Grignard Pathway: The flask is charged with magnesium turnings. A solution of 1-bromo-2-ethyl-4-methoxybenzene in anhydrous THF is added slowly to initiate the Grignard reaction. The mixture may require gentle heating to start. Once initiated, the reaction is typically maintained at reflux until the magnesium is consumed.
-
Lithiation Pathway: The flask is charged with a solution of 1-bromo-2-ethyl-4-methoxybenzene in anhydrous THF and cooled to -78 °C. n-Butyllithium is then added dropwise, and the mixture is stirred at this temperature for a specified time to ensure complete metal-halogen exchange.
-
-
Borylation: The solution of the organometallic reagent is cooled to -78 °C. Triisopropyl borate is then added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for a few hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure (2-Ethyl-4-methoxyphenyl)boronic acid.
Self-Validation: The purity and identity of the synthesized product should be rigorously confirmed by the analytical methods described in Section 2.1. This ensures the reliability of the material for subsequent applications.
Applications in Drug Discovery and Development: The Suzuki-Miyaura Cross-Coupling
The primary application of (2-Ethyl-4-methoxyphenyl)boronic acid in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This reaction allows for the formation of a biaryl linkage, a common motif in many biologically active molecules.
Mechanistic Considerations and the Role of Steric Hindrance
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The ortho-ethyl group in (2-Ethyl-4-methoxyphenyl)boronic acid can introduce steric hindrance, which may impact the efficiency of the coupling reaction.[9]
-
Catalyst Selection: For sterically demanding substrates, the choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), are often employed to facilitate the reaction.[9] These ligands promote the formation of the active monoligated palladium(0) species and accelerate both the oxidative addition and reductive elimination steps.
-
Base and Solvent: The choice of base and solvent system is also critical. A variety of bases, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH), are commonly used.[1] The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
A Representative Suzuki-Miyaura Protocol
Materials:
-
(2-Ethyl-4-methoxyphenyl)boronic acid
-
Aryl or heteroaryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a specific ligand)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
Reaction Setup: To a reaction vessel is added (2-Ethyl-4-methoxyphenyl)boronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Solvent Addition and Degassing: The solvent system is added, and the mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Stability and Handling
Boronic acids are generally stable compounds, but they can undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or prolonged storage.[10] The formation of boroxines can affect the stoichiometry of reactions, so it is important to use fresh or properly stored material. Storing (2-Ethyl-4-methoxyphenyl)boronic acid in a refrigerator under an inert atmosphere is recommended to minimize degradation.[5]
Safety Precautions
As with all chemicals, (2-Ethyl-4-methoxyphenyl)boronic acid should be handled with appropriate safety precautions.
-
Hazard Statements: This compound is classified with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.
Conclusion
(2-Ethyl-4-methoxyphenyl)boronic acid is a valuable and versatile building block in the arsenal of medicinal and organic chemists. Its unique substitution pattern allows for the introduction of specific steric and electronic features into target molecules, making it a key component in the synthesis of complex and potentially bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is essential for its effective and safe utilization in the laboratory. By following the guidelines and protocols outlined in this guide, researchers can confidently employ this reagent to advance their drug discovery and development programs.
References
-
Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. Available at: [Link]
-
(2-Ethyl-4-methoxyphenyl)boronic acid | 342899-07-4. HFC. Available at: [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. eScholarship. Available at: [Link]
-
(2-Ethyl-4-methoxyphenyl)boronic acid. PubChem. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. MarkHerb. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
-
Exploring 4-Methoxyphenylboronic Acid: Applications and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. Available at: [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]
-
Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. ResearchGate. Available at: [Link]
- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Google Patents.
-
Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Available at: [Link]
-
4-Methoxyphenylboronic acid. SpectraBase. Available at: [Link]
-
Methodological aspects of quantitative drug stability studies based on degradates. Semantic Scholar. Available at: [Link]
-
Quantitative analysis and alkaline stability studies of allopurinol. PubMed. Available at: [Link]
-
Stability Studies of a Tetraethyl Orthosilicate-Based Thixotropic Drug Delivery System. MDPI. Available at: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. (2-Ethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 11506554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR [m.chemicalbook.com]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
